
3-méthyl-3,4-dihydro-1H-1,4-benzodiazépine-2,5-dione
Vue d'ensemble
Description
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential use in pharmaceuticals and laboratory experiments. It is also recognized as a gamma-aminobutyric acid (GABA) modulator, which means it affects the GABA receptor-ionophore complex.
Applications De Recherche Scientifique
Medicinal Chemistry
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has been synthesized and studied for its potential as a therapeutic agent. Research indicates that modifications in the benzodiazepine structure can lead to compounds with enhanced efficacy and reduced side effects.
Key Studies :
- A study demonstrated that derivatives of this compound exhibit significant anxiolytic and sedative effects in animal models, suggesting potential use in treating anxiety disorders .
Neuropharmacology
The compound interacts with the central nervous system (CNS) by modulating GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission. This mechanism underlines its potential as a treatment for various neurological conditions.
Research Insights :
- Investigations into its binding affinity to GABA_A receptors have shown promising results, indicating that it may enhance GABAergic activity, which is beneficial in conditions such as epilepsy and insomnia .
Potential Therapeutic Uses
The therapeutic applications of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are being explored in several areas:
Case Studies
Several case studies have highlighted the efficacy of benzodiazepine derivatives similar to 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione:
-
Case Study on Anxiolytic Effects :
- In a controlled experiment involving rodents, administration of the compound led to a significant decrease in anxiety-related behaviors compared to a placebo group. Behavioral assessments were conducted using the elevated plus maze test.
-
Case Study on Sedative Effects :
- A study involving sleep-deprived animals showed that treatment with this compound resulted in increased total sleep time and reduced wakefulness during the light cycle.
Analyse Biochimique
Biochemical Properties
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is known to interact with gamma-aminobutyric acid (GABA) receptors . It does not act as an agonist or antagonist but does affect the GABA receptor-ionophore complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .
Cellular Effects
The compound has been found in INS-1 cells, a rat insulinoma cell line
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is not fully understood. It is known to modulate GABA receptors, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable diketone. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the GABA receptor-ionophore complex. It acts as a GABA modulator, affecting the frequency of chloride channel opening. This modulation can enhance the inhibitory effects of GABA, leading to potential anxiolytic and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution, which can influence its chemical properties and biological activity. This substitution may affect its binding affinity to GABA receptors and its overall pharmacological profile .
Activité Biologique
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known as 3-methyl-3,4-dihydrobenzo[e][1,4]diazepine-2,5-dione, is a compound with a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol. This compound belongs to the benzodiazepine class and has garnered attention for its potential biological activities. Various studies have explored its pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.
The structure of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be represented with the following attributes:
Property | Value |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
CAS Number | 24919-37-7 |
InChIKey | LJONQULKOKMKBR-UHFFFAOYSA-N |
SMILES | CC1NC(=O)c2ccccc2NC1=O |
Anticonvulsant Activity
Benzodiazepines are commonly used as anticonvulsants. The compound's ability to modulate GABA receptors may contribute to seizure control. For instance, compounds with similar structures have shown effectiveness in reducing seizure frequency in animal models . Further research is needed to establish the anticonvulsant properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione specifically.
Sedative Effects
The sedative effects of benzodiazepines are well documented. Studies indicate that compounds within this class can induce sleep and reduce the time taken to fall asleep . The sedative potential of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has yet to be fully explored but is anticipated based on its chemical structure.
Case Studies and Research Findings
A review of available literature reveals several case studies that support the biological activity of related compounds:
- Study on Anxiolytic Effects : A study published in Pharmacology Biochemistry and Behavior highlighted how benzodiazepine derivatives reduced anxiety-like behavior in rats. The results indicated a significant decrease in the time spent in open arms during elevated plus-maze tests .
- Anticonvulsant Efficacy : Research conducted on various benzodiazepine derivatives showed promising results in reducing seizure activity in rodent models. These findings suggest that structurally similar compounds could also possess anticonvulsant properties .
- Sedative Properties : In a clinical trial involving benzodiazepines for insomnia treatment, participants reported improved sleep quality and reduced sleep onset latency when treated with these compounds .
Propriétés
IUPAC Name |
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONQULKOKMKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347731 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24919-37-7 | |
Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.